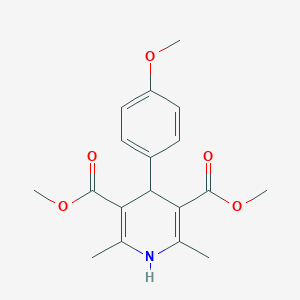

Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Descripción general

Descripción

Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties. It is often studied for its potential use in medicinal chemistry and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. For this specific compound, the reaction would involve 4-methoxybenzaldehyde, dimethyl acetoacetate, and ammonium acetate under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. The use of catalysts such as magnesium ferrite magnetic nanoparticles (MgFe2O4 MNPs) can enhance the reaction efficiency and reduce the reaction time .

Análisis De Reacciones Químicas

Types of Reactions: Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

DMDP is primarily recognized for its role as a calcium channel blocker. This class of compounds is crucial in treating cardiovascular diseases. The dihydropyridine structure allows DMDP to selectively inhibit calcium influx through L-type calcium channels, which can lead to:

- Lowering Blood Pressure : DMDP has been shown to exhibit antihypertensive effects by relaxing vascular smooth muscles.

- Cardiovascular Protection : Its ability to modulate calcium levels contributes to reduced myocardial oxygen demand and improved cardiac function.

Case Study: Antihypertensive Effects

A study conducted on hypertensive rat models demonstrated that DMDP significantly reduced systolic blood pressure over a four-week treatment period. The mechanism was attributed to the inhibition of calcium channels leading to vasodilation.

Organic Synthesis

DMDP serves as an important intermediate in organic synthesis. Its versatile structure allows for various modifications that can yield other biologically active compounds.

Synthetic Pathway Example

DMDP can be synthesized via a one-pot reaction involving 4-methoxybenzaldehyde and methylacetoacetate in the presence of ammonium acetate. This method highlights its utility in synthetic organic chemistry.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Methoxybenzaldehyde + Methylacetoacetate + Ammonium Acetate | Heat at 80°C for 2h 45min | High |

Materials Science Applications

Recent studies have explored the use of DMDP in developing advanced materials due to its unique chemical structure. Its potential applications include:

- Conductive Polymers : DMDP can be incorporated into polymer matrices to enhance electrical conductivity.

- Nanocomposites : When combined with nanomaterials, DMDP has shown promise in creating composites with improved mechanical and thermal properties.

Case Study: Conductive Polymer Development

Research on the integration of DMDP into polyaniline matrices revealed that the resulting composite exhibited enhanced conductivity compared to pure polyaniline. This finding suggests potential applications in electronic devices.

Mecanismo De Acción

The mechanism of action of Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with calcium channels, inhibiting calcium influx into cells. This action is similar to that of other dihydropyridine derivatives, which are used as calcium channel blockers in the treatment of hypertension and angina .

Comparación Con Compuestos Similares

Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.

Felodipine: Known for its use in treating high blood pressure and angina.

Uniqueness: Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern on the dihydropyridine ring, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its lipophilicity, potentially improving its pharmacokinetic profile compared to other dihydropyridine derivatives .

Actividad Biológica

Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DMD) is a member of the dihydropyridine class of compounds, which have been extensively studied for their biological activities. This article reviews the biological activity of DMD, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

DMD has the molecular formula C₁₈H₂₁NO₅ and features a dihydropyridine ring with two carboxylate groups and a methoxyphenyl substituent. The synthesis of DMD typically follows the Hantzsch reaction pathway, involving the condensation of 4-methoxybenzaldehyde with methylacetoacetate in the presence of ammonium acetate under controlled heating conditions .

Calcium Channel Blocking Activity

DMD belongs to a class of compounds known as calcium channel blockers (CCBs), which are primarily used to treat cardiovascular conditions such as hypertension and angina. The mechanism of action involves the inhibition of voltage-dependent L-type calcium channels, leading to decreased calcium influx into vascular smooth muscle cells. This results in vasodilation and reduced blood pressure .

Antifungal Activity

Research indicates that DMD exhibits significant antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus fumigatus. In disc diffusion assays, DMD demonstrated considerable inhibition zones, suggesting its potential as an antifungal agent . The minimum inhibitory concentration (MIC) values for DMD were found to be competitive with standard antifungal treatments like amphotericin B .

Anticancer Activity

DMD has shown promise in cancer research as well. It has been evaluated for its ability to inhibit drug-resistant tumor cells. Studies indicate that DMD can enhance the efficacy of chemotherapeutic agents by overcoming resistance mechanisms associated with multidrug resistance proteins (MRPs) . The compound's structure allows it to interact with various cellular targets, potentially leading to apoptosis in cancer cells.

Study on Antifungal Efficacy

In a comparative study assessing various dihydropyridine derivatives, DMD was highlighted for its potent antifungal properties. The study utilized disc diffusion and microbroth dilution methods to measure efficacy against A. fumigatus, reporting an MIC value of 15.62 µg/ml . Notably, DMD was non-toxic to human erythrocytes at concentrations up to 625 µg/ml, indicating a favorable safety profile compared to conventional antifungal agents .

Investigation into Anticancer Properties

A recent investigation into the anticancer properties of DMD revealed that it effectively inhibits MRP4-mediated drug efflux in cancer cell lines overexpressing this pump. This inhibition was associated with increased drug accumulation within cells and enhanced cytotoxicity against resistant cancer phenotypes .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-10-14(17(20)23-4)16(12-6-8-13(22-3)9-7-12)15(11(2)19-10)18(21)24-5/h6-9,16,19H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXDEFZXLVTHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346719 | |

| Record name | dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73257-47-3 | |

| Record name | dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.